(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
The compound "(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups at positions 2 and 2. Key substituents include:
- 1-(6-Ethoxy-1,3-benzothiazol-2-yl): A benzothiazole ring with an ethoxy group at position 6, contributing to electronic and steric effects.
- 5-(2-Methoxyphenyl): A methoxy-substituted aryl group influencing lipophilicity and steric bulk.
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O6S/c1-4-33-15-10-11-17-20(13-15)35-26(27-17)28-22(16-7-5-6-8-18(16)32-3)21(24(30)25(28)31)23(29)19-12-9-14(2)34-19/h5-13,22,30H,4H2,1-3H3 |
InChI Key |
VWBFDRGCUFCDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The pyrrolidine-2,3-dione core is then synthesized, and the hydroxy and methoxy groups are added in subsequent steps. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and efficiency. Additionally, purification techniques such as chromatography and crystallization are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the double bonds or functional groups.
Substitution: Functional groups such as the ethoxy or methoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of alcohols or alkanes. Substitution reactions would result in the replacement of functional groups with new substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences, along with implications for physicochemical and biological properties:
Key Observations:
Benzothiazole Modifications: The ethoxy group in the target compound (vs. The 6-ethoxy group could reduce metabolic degradation compared to methyl groups due to increased bulk .
Furan vs. Aromatic Substituents: The hydroxy(5-methylfuran) group in the target compound introduces a hydrogen-bond donor (hydroxyl) and a rigid heterocycle, unlike purely aromatic substituents in or . This may enhance interactions with polar residues in biological targets.
Synthetic Routes :
- Pyrrolidine-2,3-dione derivatives are commonly synthesized via condensation reactions, as seen in , where 4-acetyl-3-hydroxy intermediates react with amines. The target compound’s synthesis likely involves similar steps, with adaptations for the benzothiazole and furan substituents.
Spectroscopic Characterization :
- The hydroxy(5-methylfuran) group would produce distinct NMR signals (e.g., downfield-shifted hydroxyl proton at δ~10–12 ppm) and IR absorption (~3200 cm⁻¹ for O–H stretch), analogous to hydroxylated compounds in .
- The 2-methoxyphenyl group would show characteristic aryl protons at δ~6.8–7.5 ppm, comparable to methoxy-substituted analogs in .
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 502.6 g/mol. Its structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O5S |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
| CAS Number | 671764-89-9 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. It is hypothesized that the compound can modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
Antitumor Activity
Recent studies have shown promising antitumor activity for compounds containing similar structural motifs as (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione. For example:
- Study on 1,2,4-Triazine Derivatives : A study evaluated the antitumor effects of novel derivatives containing thiazole and benzothiazole rings against lung adenocarcinoma cell lines (A549) and mouse fibroblast cells (NIH/3T3). The most active compound demonstrated a significant increase in apoptotic cell levels compared to controls .
Enzyme Activity
The compound has also been screened for its effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases. Compounds with similar structures have shown inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antiproliferative Effects
In vitro studies demonstrated that the compound exhibited significant antiproliferative effects on various cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to enhanced apoptosis in treated cells.
Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective potential of compounds related to this structure against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could protect neuronal cells by reducing oxidative damage and enhancing cellular antioxidant defenses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
